N-(5-Pyrrolidinopent-3-ynyl)succinimide is a chemical compound that belongs to the class of succinimides, which are cyclic imides derived from succinic acid. This compound features a pyrrolidine moiety attached to the succinimide structure, enhancing its potential for various biological and chemical applications. The structure is characterized by a five-membered ring containing nitrogen, which contributes to its reactivity and functional properties.
N-(5-Pyrrolidinopent-3-ynyl)succinimide can be classified as an organic compound with the molecular formula . It is recognized in various chemical databases, including PubChem and ChEBI, where it is cataloged under specific identifiers that facilitate its identification and study in chemical literature .
The synthesis of N-(5-Pyrrolidinopent-3-ynyl)succinimide typically involves a two-step process. The initial step includes the reaction of succinic anhydride with suitable amines, such as 5-pyrrolidinopent-3-yne, under controlled conditions to form the N-substituted succinimide. This method has been optimized for efficiency and yield, often utilizing solvents like chloroform or methanol to facilitate the reaction .
In a more specific synthesis pathway, the Mannich reaction has been employed to produce derivatives of N-(5-pyrrolidinopent-3-ynyl)succinimide, demonstrating versatility in its synthetic routes. This involves the reaction of an amine with formaldehyde and a ketone or aldehyde to create the desired compound .
The molecular structure of N-(5-Pyrrolidinopent-3-ynyl)succinimide consists of a five-membered ring formed by the succinimide backbone, with a pyrrolidine group attached at one end. The compound exhibits distinct stereochemistry due to the presence of multiple functional groups.
Key structural features include:
This structure contributes to its unique reactivity profile and potential biological activity.
N-(5-Pyrrolidinopent-3-ynyl)succinimide participates in several chemical reactions due to its reactive functional groups. One notable reaction is its enzymatic oxidation by liver preparations, which transforms it into various metabolites. The primary product identified from this oxidation process is an N-hydroxy derivative, indicating its metabolic pathways in biological systems .
Additionally, this compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the imide bond and formation of corresponding acids or amines.
The mechanism of action for N-(5-Pyrrolidinopent-3-ynyl)succinimide primarily involves its interaction with biological systems through metabolic processes. The enzymatic oxidation mentioned earlier suggests that cytochrome P450 enzymes may play a role in its metabolism, facilitating the conversion into active metabolites that could exhibit pharmacological effects.
The metabolic pathway typically involves:
N-(5-Pyrrolidinopent-3-ynyl)succinimide exhibits several notable physical and chemical properties:
These properties are critical for understanding its behavior in various chemical environments.
N-(5-Pyrrolidinopent-3-ynyl)succinimide has several applications in scientific research:
N-(5-Pyrrolidinopent-3-ynyl)succinimide (commonly designated as BL-14 in research literature) features a distinctive hybrid architecture integrating three key moieties: a cyclic imide, an acetylenic spacer, and a pyrrolidine heterocycle. The succinimide core consists of a five-membered dicarbonyl ring with nitrogen linkage to the alkynyl-pyrrolidine chain. This linkage occurs at the N1 position of succinimide, forming a critical amide bond [1] [3].
The pent-3-ynyl tether bridges the pyrrolidine nitrogen and succinimide groups, with the triple bond positioned between C3 and C4. This acetylenic bond introduces significant electronic rigidity and linearity, influencing molecular conformation and intermolecular interactions. The terminal pyrrolidine group—a saturated five-membered heterocycle with a secondary amine—imparts basicity and potential for hydrogen bonding or salt formation [2] [4]. Mass spectral analyses of deuterium-labeled analogs confirm the stability of this configuration under physiological conditions, though enzymatic oxidation targets the α-carbon adjacent to the acetylenic bond [2] [4].
Table 1: Key Molecular Features of BL-14
Structural Element | Chemical Characteristics | Role in Molecular Function |
---|---|---|
Succinimide core | Cyclic imide (C₄H₄NO₂); planar with conjugated carbonyls | Hydrogen-bond acceptor; metabolic stability anchor |
Pent-3-ynyl spacer | C₅H₆ chain with C≡C bond at C3-C4; bond angle ~180° | Electronic rigidity; metabolic vulnerability site |
Pyrrolidine terminus | Saturated heterocycle (C₄H₈N); pKₐ ~11.3 | Basicity center; enhances membrane permeability |
N-CH₂ linkage | Methylene group connecting succinimide to alkyne | Rotational flexibility; influences bioactive conformation |
The systematic IUPAC name for this compound is N-[5-(Pyrrolidin-1-yl)pent-3-yn-1-yl]-2,5-pyrrolidinedione. This name is derived through sequential parent chain identification:
Substituents are classified as follows:
BL-14 exhibits distinct structural and functional differences from classical succinimide derivatives, primarily due to its acetylenic spacer and tertiary amine terminus.
Table 2: Structural and Functional Comparison with Anticonvulsant Succinimides
Compound | Key Structural Features | Biological Target | Metabolic Vulnerability |
---|---|---|---|
BL-14 | N-(5-Pyrrolidinopent-3-ynyl) chain | Cytochrome P450 enzymes | α-Acetylenic oxidation |
Ethosuximide | 3-Methyl-3-ethylpyrrolidine-2,5-dione | T-type calcium channels | Allylic hydroxylation |
Phensuximide | 3-Methyl-3-phenylsuccinimide | Glutamate receptors | N-demethylation |
N-Chlorosuccinimide | Cl-substituted nitrogen | Halogenation reagent | Hydrolysis to succinamic acid |
Metabolic Distinctions:
BL-14 undergoes α-acetylenic oxidation catalyzed by cytochrome P450 enzymes (particularly CYP2D and CYP3A subfamilies), yielding N-(5-pyrrolidino-2-hydroxypent-3-ynyl)succinimide as the primary metabolite. This pathway dominates in phenobarbital-induced rat liver microsomes, with minimal activity in non-induced systems [2] [4]. In contrast, ethosuximide metabolism primarily involves ω-1 oxidation of alkyl substituents or glucuronidation [1] [7].
Synthetic Routes:
While classical succinimide anticonvulsants derive from:1. Anhydride-amine condensation (e.g., succinic anhydride + α-methyl-α-ethylamine → ethosuximide) [1] [7]BL-14 requires specialized methodologies:- N-Alkylation: Reaction of succinimide anion with 1-(3-chloroprop-2-ynyl)pyrrolidine under phase-transfer conditions- Reductive Amination: Condensation of pyrrolidine with 5-oxo-pent-3-ynal, followed by succinimide coupling via carbodiimide chemistry [3] [7]
Reactivity Contrasts:
The acetylenic bond enables unique transformations absent in saturated analogs:
Table 3: Metabolic Pathways of BL-14 vs. Reference Compounds
Metabolic Pathway | BL-14 | Ethosuximide | N-Bromosuccinimide |
---|---|---|---|
Primary Oxidation Site | α-to-acetylenic carbon (C2) | Ethyl group ω-1 carbon | Bromine hydrolysis |
Key Metabolite | 2-Hydroxyalkyne derivative | 2-Hydroxy-2-ethylsuccinimide | Succinamic acid |
Enzyme System | Inducible P450 | Non-inducible oxidases | Aqueous solvolysis |
Reaction Type | Enzymatic hydroxylation | Oxidative dealkylation | Nucleophilic substitution |
These structural attributes position BL-14 as a mechanistically distinct succinimide derivative with unique metabolic behaviors and potential pharmacological applications beyond traditional anticonvulsant effects, including anxiolytic activity demonstrated in patent literature [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7